molecular formula C11H14O2S B082897 Ethyl (4-methylthiophenyl)acetate CAS No. 14062-27-2

Ethyl (4-methylthiophenyl)acetate

Cat. No. B082897
CAS RN: 14062-27-2
M. Wt: 210.29 g/mol
InChI Key: ZLQPAONBGBXGFN-UHFFFAOYSA-N
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Description

Ethyl (4-methylthiophenyl)acetate is a compound derived from thiophene, a sulfur-containing heterocycle. Thiophene derivatives are known for their broad range of applications in material science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

  • Ethyl (4-methylthiophenyl)acetate can be synthesized through various chemical routes. For instance, Carreño-Montero et al. (2019) reported a synthetic route to a related compound, ethyl (2′-hydroxy-4′,5′-methylendioxophenyl)acetate, highlighting an unexpected Pummerer rearrangement during the synthesis (Carreño-Montero et al., 2019).

Molecular Structure Analysis

  • The molecular structure of ethyl acetate derivatives has been studied extensively. Sugino et al. (1991) examined the molecular structure of ethyl acetate using gas electron diffraction, providing insights into the conformation and structural parameters of similar esters (Sugino et al., 1991).

Chemical Reactions and Properties

  • Ethyl (4-methylthiophenyl)acetate, like other thiophene derivatives, can undergo various chemical reactions. For example, Newcombe and Norris (1979) studied the substitution reactions of nitrothiophens, providing insights into the reactivity of thiophene derivatives (Newcombe & Norris, 1979).

Physical Properties Analysis

  • The physical properties of ethyl (4-methylthiophenyl)acetate can be inferred from studies on similar compounds. Dang et al. (2005) investigated the copolymerization of ethyl-3-thiophene acetate and 3-methylthiophene, providing information on the thermal stability and morphology of these polymers (Dang et al., 2005).

Chemical Properties Analysis

  • The chemical properties of ethyl (4-methylthiophenyl)acetate, particularly its reactivity and stability, can be understood through the study of related compounds. Shchedrinskaya et al. (1977) explored the catalyzed oxidation of 2-ethyl-5-methylthiophene, revealing aspects of the oxidation behavior of thiophene derivatives (Shchedrinskaya et al., 1977).

Scientific Research Applications

  • Chemical Synthesis and Reactions : Ethyl (4-methylthiophenyl)acetate and its related compounds are often subjects of chemical synthesis and reaction studies. For instance, the oxidation of related thiophene compounds has been extensively studied. One study investigated the liquid-phase oxidation of 2-ethyl-5-methylthiophene, demonstrating the production of 2-acetyl-5-methylthiophene as a chief reaction product, highlighting differences in reactivities between related compounds (Shchedrinskaya, Konstantinov, & Volkov, 1977).

  • Material Science and Electrochemistry : Ethyl (4-methylthiophenyl)acetate and similar compounds find applications in material science, particularly in electrosynthesis and characterization of copolymers. A study focused on the electrosynthesis of copolymers using ethyl-3-thiophene acetate and 3-methylthiophene, analyzing their thermal stability and electroactivity (Dang, Intelmann, Rammelt, & Plieth, 2005).

  • Fluorescence Research : The compound and its derivatives are also studied for their novel fluorescence properties. Research into Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a related compound, explored its synthesis and fluorescence properties, indicating potential applications in the field of optoelectronics or bioimaging (Guo Pusheng, 2009).

  • Pharmaceutical Research and Drug Synthesis : Despite excluding drug use and dosage information, it's important to note that related compounds have been studied for their potential pharmaceutical applications. For example, a study on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride explored its effects on learning and memory in mice (Jiang Jing-ai, 2006).

  • Antimicrobial and Bioactive Studies : Some research has focused on the antimicrobial properties of related thiophene derivatives. A study on novel 4-arylazo-3-methylthiophene dyes showed antibacterial efficacy against both Gram-positive and Gram-negative bacteria, indicating potential applications in healthcare and textile industries (Gafer & Abdel‐Latif, 2011).

properties

IUPAC Name

ethyl 2-(4-methylsulfanylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQPAONBGBXGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441055
Record name Ethyl [4-(methylsulfanyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-methylthiophenyl)acetate

CAS RN

14062-27-2
Record name Ethyl [4-(methylsulfanyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl [4-(methylthio)phenyl]acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-(methylthio)phenylacetic acid (5.10 g, 28.0 mmol) and H2SO4 (0.155 mL, 2.80 mmol) in EtOH (150 mL) in a 500 mL round bottom flask, were stirred at 100° C. for 26 hours. The reaction was concentrated in vacuo, diluted with EtOAc (200 mL), washed with deionized water (2×150 mL), and then with brine (100 mL). The organic layer was dried over MgSO4, concentrated, and dried in vacuo. The crude product was purified by flash column chromatography (silica, 0-20% EtOAc in hexane) to give the title compound (5.95 g). MS m/e=211 (M+H)+.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.155 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-methylthiophenylacetic acid (1.0 g, 5.48 mmol) in 55 mL of ethanol was slowly added a catalytic amount of concentrated sulfuric acid. The mixture was stirred at room temperature overnight and then concentrated at reduced pressure. The residue was partitioned between methylene chloride and sodium bicarbonate. The organic layer was washed with brine, dried with magnesium sulfate, filtered, and concentrated to yield 1.1 g of a colorless oil (96%). 1H NMR (300 MHz, CDCl3) δ7.22 (s, 4H), 4.15 (q, J=6 Hz, 2H), 3.57 (s, 2H), 2.47 (s, 3H), 1.25 (t, J=6 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Yield
96%

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